3'-Guanylic acid, monosodium salt

説明

BenchChem offers high-quality 3'-Guanylic acid, monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Guanylic acid, monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

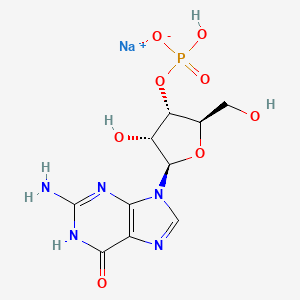

Structure

3D Structure of Parent

特性

CAS番号 |

97416-83-6 |

|---|---|

分子式 |

C10H13N5NaO8P |

分子量 |

385.20 g/mol |

IUPAC名 |

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChIキー |

MJXCRZUMPHSNGI-GWTDSMLYSA-M |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |

関連するCAS |

117-68-0 (Parent) |

製品の起源 |

United States |

Foundational & Exploratory

Solubility of 3'-Guanylic acid monosodium salt in aqueous buffers

This guide details the solubility, preparation, and handling of 3'-Guanylic acid monosodium salt (3'-GMP Na). It addresses the specific physicochemical challenges of this compound—namely its pH-dependent solubility and propensity for gelation—providing a robust protocol for research applications.

Part 1: Executive Summary & Core Solubility Profile

3'-Guanylic acid monosodium salt is a nucleotide derivative used in RNA research and metabolic studies.[1][2] Unlike the more common disodium salt (which yields a neutral pH), the monosodium salt acts as an acid salt in solution.

-

Solubility in Water: Soluble (>50 mg/mL) but yields an acidic solution (pH ~3.0–4.0).

-

Solubility in Buffers: Highly soluble in neutral buffers (PBS, Tris-HCl pH 7.5).

-

Critical Constraint: At acidic pH (< 6.[3]0) and high concentrations, 3'-GMP is prone to forming viscous gels or aggregates (G-quadruplexes/tetramers).

-

Recommendation: For stable stock solutions, dissolve in water and immediately adjust pH to 7.0–7.5 using NaOH, or dissolve directly in a buffered system.

Part 2: Physicochemical Properties & Mechanism[4][5]

Understanding the ionization states is critical for preventing precipitation and degradation.

Chemical Identity

-

Compound: 3'-Guanylic acid monosodium salt (3'-GMP Na)

-

Formula: C₁₀H₁₃N₅O₈P·Na (approximate, depending on hydration)

-

MW: ~385.2 g/mol (Anhydrous Monosodium) vs 363.2 g/mol (Free Acid)

pKa Values and Protonation States

The solubility behavior is dictated by the three ionizable groups.

| Group | pKa (Approx) | State at pH 4.0 (Monosodium solution) | State at pH 7.5 (Physiological) |

| Phosphate (1) | 0.7 – 1.0 | Deprotonated ( | Deprotonated ( |

| Guanine (N7) | 2.3 – 2.5 | Mostly Deprotonated (Neutral Base) | Deprotonated (Neutral Base) |

| Phosphate (2) | 5.9 – 6.2 | Partially Protonated | Deprotonated ( |

| Guanine (N1) | 9.4 – 9.6 | Protonated (Neutral) | Protonated (Neutral) |

The Gelation Trap: At pH < 6, the monoprotonated phosphate and the neutral guanine base favor intermolecular hydrogen bonding, leading to self-assembly into stacks (gels). Raising the pH above 6.5 ionizes the second phosphate group (

Part 3: Visualization of Solubility Logic

Caption: Solubility pathway showing the critical transition from an unstable acidic state to a stable neutral state to avoid aggregation.

Part 4: Preparation Protocols

Protocol A: Preparation of 50 mM Stock Solution (Recommended)

This protocol ensures the compound is fully solubilized and pH-adjusted for long-term stability.

Reagents:

-

Nuclease-free water

-

1 M NaOH (for pH adjustment)

-

0.22 µm syringe filter (PES or Nylon)

Procedure:

-

Calculate Mass: Determine the mass required.

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol ).

-

Example: For 10 mL of 50 mM solution:

.

-

-

Initial Dissolution: Add the powder to a sterile tube. Add 80% of the final volume of nuclease-free water.

-

Note: The solution will likely be acidic (pH ~3-4). Do not be alarmed if it appears slightly cloudy or viscous initially.

-

-

pH Adjustment (Critical):

-

Place the tube on a magnetic stirrer with a micro-stir bar.

-

Monitor pH using a micro-pH probe or pH paper.

-

Dropwise, add 1 M NaOH until the pH reaches 7.0 – 7.5 .

-

Observation: As pH rises through 6.0, the solution should become perfectly clear and less viscous.

-

-

Final Volume: Add water to reach the final target volume.

-

Filtration: Sterilize by filtering through a 0.22 µm membrane.

-

Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol B: Direct Dissolution in Buffer

If your experiment allows, dissolve directly into a pre-buffered system to bypass manual pH adjustment.

-

Compatible Buffers: PBS (pH 7.4), TE Buffer (pH 8.0), Tris-HCl (pH 7.5).

-

Incompatible Buffers: Acetate buffers at pH < 5 (promotes gelation).

-

Method: Add powder directly to the buffer. Vortex vigorously. If the concentration is high (>10 mM), verify that the buffering capacity is sufficient to maintain pH > 6.5.

Part 5: Stability & Troubleshooting

| Issue | Cause | Solution |

| Viscous/Jelly-like Solution | pH is too low (< 5.0), causing G-tetrad stacking. | Add NaOH to raise pH to > 7.0. Warm gently to 37°C. |

| Precipitation on Thawing | Low temperature reduces solubility; salt effects. | Vortex and warm to 37°C until clear. |

| Degradation | Hydrolysis of the phosphate ester. | Store at -20°C. 3'-GMP is generally more stable than 2',3'-cyclic GMP, but prolonged storage at room temp or extreme pH causes hydrolysis to Guanosine. |

| UV Absorbance Errors | Hypochromicity due to stacking. | Ensure pH is neutral and sample is diluted before measuring concentration via UV (A252). |

Part 6: References

-

Gellert, M., Lipsett, M. N., & Davies, D. R. (1962). Helix Formation by Guanylic Acid.[3] Proceedings of the National Academy of Sciences, 48(12), 2013–2018. Link

-

PubChem. (n.d.). Guanosine 3'-monophosphate (Compound CID 135398727). National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Product Specification: Guanosine 3'-monophosphate (related salts). Link

-

Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag. (Canonical reference for nucleotide pKa and stacking properties).

Sources

Unveiling the Molecular Architecture: A Multi-Platform Approach to the Chemical Structure Analysis of Guanosine 3'-Monophosphate (3'-GMP) Sodium Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 3'-monophosphate (3'-GMP), a constitutional isomer of the more common 5'-GMP, plays a crucial role in various biological processes and serves as a key structural motif in nucleic acids. Its precise structural characterization is paramount for understanding its function, for quality control in synthesis, and for its application in drug development. This technical guide provides a comprehensive, multi-modal strategy for the unambiguous structural elucidation of 3'-GMP sodium salt. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, presenting a self-validating system where orthogonal analytical methods converge to build a complete and trustworthy molecular picture. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, providing both the theoretical grounding and field-proven protocols essential for researchers.

Foundational Structure of Guanosine 3'-Monophosphate

Guanosine 3'-monophosphate is a purine ribonucleoside monophosphate. Its structure consists of three distinct moieties: a guanine base, a ribose sugar, and a phosphate group. The defining characteristic of 3'-GMP is the ester linkage between the phosphate group and the 3'-hydroxyl group of the ribose sugar.[1] The sodium salt form indicates that one of the acidic protons of the phosphate group is replaced by a sodium ion, enhancing its stability and solubility in aqueous media.

The complete structural elucidation requires confirmation of:

-

The identity of the guanine base.

-

The identity of the ribose sugar.

-

The N-glycosidic bond linkage between C1' of the ribose and N9 of the guanine base.

-

The precise location of the phosphate group at the 3' position of the ribose ring.

-

The overall molecular weight and formula.

-

The three-dimensional conformation, including sugar pucker.

The following diagram illustrates the fundamental structure and numbering convention that will be validated by the analytical techniques discussed herein.

Caption: Core components of Guanosine 3'-monophosphate sodium salt.

The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P), we can map the chemical environment of each atom and piece together the molecular framework.

Causality of NMR Experiments for 3'-GMP

-

¹H NMR: Provides a map of all proton environments. Key insights include confirming the presence of the ribose protons and the H8 proton of the guanine base. The coupling patterns (J-coupling) between adjacent protons are critical for confirming connectivity within the ribose ring.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon provides definitive evidence for the guanine and ribose moieties. Crucially, the downfield shift of the C3' carbon, relative to unsubstituted ribose, is a primary indicator of phosphorylation at that position.[2]

-

³¹P NMR: This experiment specifically targets the phosphorus nucleus. A single resonance confirms the presence of one phosphate group. Its chemical shift can provide information about the protonation state and chemical environment of the phosphate.[3][4]

-

2D NMR (e.g., HSQC, HMBC, COSY): These experiments correlate signals from different nuclei to establish definitive bonding and through-space relationships. For instance, an HMBC experiment can show a correlation between the guanine H8 proton and the ribose C1' carbon, unambiguously confirming the N9-C1' glycosidic linkage. A HETCOR (¹H-³¹P) experiment can directly link the C3' proton to the phosphorus atom, cementing the 3' substitution.[5]

Predicted NMR Data for 3'-GMP

The following table summarizes expected chemical shifts based on literature data for GMP derivatives. Actual values may vary based on solvent, pH, and concentration.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Insights |

| Guanine | |||

| H8 | ~7.9 | Confirms purine H8 proton | |

| C2 | ~154 | Carbon bearing amino group | |

| C4 | ~151 | ||

| C5 | ~116 | ||

| C6 | ~157 | Carbonyl carbon | |

| C8 | ~137 | ||

| Ribose | |||

| H1' | ~5.8 (d) | Anomeric proton, coupling to H2' | |

| H2' | ~4.6 (t) | ||

| H3' | ~4.4 (t) | Proton on the phosphorylated carbon | |

| H4' | ~4.2 (m) | ||

| H5', H5'' | ~3.7 (m) | Protons on the hydroxymethyl group | |

| C1' | ~87 | Anomeric carbon | |

| C2' | ~74 | ||

| C3' | ~71 | Phosphorylated carbon, shifted downfield [2] | |

| C4' | ~83 | ||

| C5' | ~62 | Unsubstituted primary alcohol carbon | |

| Phosphate | |||

| ³¹P | ~1-5 | Single peak confirms monophosphate[5] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Guanosine 3'-monophosphate sodium salt in 0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity. Tune and match the probe for ¹H, ¹³C, and ³¹P frequencies.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation) to eliminate the residual HDO signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and CH₂ are relevant here).

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. The chemical shift should be referenced to external 85% H₃PO₄.[5]

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivities. A ¹H-³¹P HETCOR experiment is highly recommended for direct confirmation of the phosphorylation site.[5]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Confirming Identity and Integrity: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight with extremely high precision. When coupled with a fragmentation technique (tandem MS or MS/MS), it can provide powerful confirmation of the molecular structure.

Causality of MS Experiments for 3'-GMP

-

High-Resolution MS (HRMS): The primary goal is to obtain a highly accurate mass of the molecular ion. For 3'-GMP (C₁₀H₁₄N₅O₈P, Exact Mass: 363.0580 Da), an HRMS instrument (like a TOF or Orbitrap) can measure this mass to within a few parts per million (ppm), allowing for unambiguous determination of the elemental formula.[1]

-

Tandem MS (MS/MS): By isolating the parent ion ([M-H]⁻ at m/z 362.05) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The fragments correspond to logical cleavages of the molecule, such as the loss of the phosphate group or the cleavage of the glycosidic bond, providing a molecular fingerprint that confirms the connectivity of the three core moieties.[6][7]

Predicted MS Data for 3'-GMP (Negative Ion Mode)

| m/z (Negative Ion) | Assignment | Structural Insight |

| 362.05 | [M-H]⁻ | Molecular ion of the free acid |

| 266.05 | [M-H - H₃PO₄]⁻ | Loss of phosphoric acid |

| 248.04 | [M-H - H₃PO₄ - H₂O]⁻ | Subsequent loss of water from ribose |

| 150.02 | [Guanine - H]⁻ | Cleavage of the N-glycosidic bond, confirming the guanine base |

| 96.96 | [PO₄H₂]⁻ | Phosphate group fragment |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of 3'-GMP sodium salt (~1-10 µg/mL) in a suitable mobile phase, typically a mixture of water and acetonitrile with a small amount of a modifier like formic acid or ammonium acetate to aid ionization.[8]

-

Chromatography (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from any impurities.[9][10] A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Use Electrospray Ionization (ESI) in negative mode, as the phosphate group is readily deprotonated.

-

Full Scan MS (MS1): Acquire a full scan spectrum to detect the molecular ion ([M-H]⁻ at m/z 362.05).

-

Tandem MS (MS2): Set up a data-dependent acquisition method to automatically select the ion at m/z 362.05 for fragmentation (CID) and acquire the corresponding MS2 spectrum.[6]

-

Data Analysis: Compare the accurate mass from the MS1 scan to the theoretical mass of C₁₀H₁₃N₅O₈P⁻. Analyze the MS2 spectrum to identify the characteristic fragment ions listed in the table above, confirming the structure.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid, non-destructive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality of FTIR Experiments for 3'-GMP

FTIR serves as a robust confirmatory technique. For 3'-GMP, we expect to see characteristic absorption bands corresponding to:

-

O-H and N-H stretches from the ribose hydroxyls and guanine amines/amides.

-

C=O stretch from the guanine carbonyl group.

-

C=C and C=N stretches from the purine ring system.

-

P=O and P-O-C stretches from the phosphate ester group.[11][12] Notably, the P-O-C stretching frequency can be sensitive to the conformation of the ribose sugar, providing clues about the sugar pucker (C2'-endo vs. C3'-endo).[5]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid 3'-GMP sodium salt powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.[13]

-

Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for characteristic peaks. Compare the observed bands with reference spectra for guanine and phosphate-containing compounds to confirm the presence of all key functional groups.

The Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the solution-state structure and MS confirms connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[14] It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Causality of X-ray Crystallography Workflow

The workflow involves growing a high-quality single crystal, diffracting X-rays off its internal lattice, and using the resulting diffraction pattern to calculate the electron density map of the molecule, from which the atomic positions are derived.[15][16] For 3'-GMP sodium salt, this would definitively confirm the 3' position of the phosphate group and the stereochemistry of the ribose sugar.

Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocol: Overview

-

Crystallization: This is often the most challenging step.[14][15] It involves dissolving the purified 3'-GMP sodium salt in a suitable solvent and slowly bringing it to a state of supersaturation to encourage crystal growth. Common methods include slow evaporation and vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated while the diffraction pattern is recorded on a detector.[14]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved to generate an initial electron density map. An atomic model is built into this map and then computationally refined to best fit the experimental data.[16] The final output is a model with the precise x, y, z coordinates of every atom in the crystal.

Data Synthesis and Conclusion

The structural elucidation of Guanosine 3'-monophosphate sodium salt is not a task for a single technique but a process of building a self-validating case through orthogonal methods. NMR establishes the covalent framework in solution. Mass spectrometry provides an exact molecular formula and confirms the identity of the constituent parts through fragmentation. FTIR offers a rapid fingerprint of the required functional groups. Finally, X-ray crystallography, if a suitable crystal can be obtained, provides the definitive and highly precise three-dimensional structure in the solid state. By integrating the data from these platforms, researchers and drug developers can proceed with absolute confidence in the identity, purity, and structure of their material.

References

-

Burhenne, J., & Kaever, V. (2013). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed Central. [Link]

-

Que, L., et al. (1973). Guanosine 5'-diphosphate, 3'-diphosphate: Assignment of Structure by ¹³C Nuclear Magnetic Resonance Spectroscopy. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of adenine, thymine, cytosine, and guanine. ResearchGate. [Link]

-

Jena Bioscience. (2025). Guanosine-3',5'-cyclic monophosphate, Sodium salt. Jena Bioscience Website. [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Gmp. PubChem Compound Database. [Link]

-

Lim, K. W., & Ananthanarayanan, V. S. (2012). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed?. PubMed Central. [Link]

-

ResearchGate. (n.d.). FTIR spectra of anhydrous guanine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. ResearchGate. [Link]

-

Bou-Moreno, J., et al. (2015). An FTIR Investigation of Flanking Sequence Effects on the Structure and Flexibility of DNA Binding Sites. PubMed Central. [Link]

-

Lang, R., et al. (2021). Isolation and Identification of Novel Taste-Modulating N2-Guanosine 5′-Monophosphate Derivatives Generated by Maillard. mediaTUM. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanosine monophosphate. HELIX Chromatography Website. [Link]

-

MassBank. (2010). Guanosine 5'-monophosphate; LC-ESI-QTOF; MS2. MassBank Europe. [Link]

-

ResearchGate. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'. ResearchGate. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Klauk, F. G., et al. (2016). High pressure ³¹P NMR spectroscopy on guanine nucleotides. ResearchGate. [Link]

-

Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

ResearchGate. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. ResearchGate. [Link]

Sources

- 1. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An FTIR Investigation of Flanking Sequence Effects on the Structure and Flexibility of DNA Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rigaku.com [resources.rigaku.com]

Thermodynamic Stability of 3'-GMP Monosodium Salt: A Technical Guide

The following guide provides an in-depth technical analysis of the thermodynamic stability of Guanosine 3'-monophosphate (3'-GMP) monosodium salt . This document is structured to support researchers and drug development professionals in handling, analyzing, and stabilizing this specific nucleotide isomer.

Executive Summary

Guanosine 3'-monophosphate (3'-GMP) is a ribonucleotide isomer distinct from the more ubiquitous 5'-GMP (used in food and metabolic pathways) and the signaling molecule 3',5'-cyclic GMP.[1][2] It is primarily generated through the enzymatic cleavage of RNA by specific ribonucleases (e.g., RNase T1) or the hydrolysis of 2',3'-cyclic GMP.

The thermodynamic stability of 3'-GMP monosodium salt is governed by two critical failure modes: acyl migration (isomerization) and phosphoester hydrolysis .[1][2] Unlike 5'-GMP, the 3'-isomer possesses a neighboring 2'-hydroxyl group, which facilitates the formation of a 2',3'-cyclic intermediate, leading to rapid isomerization to 2'-GMP under acidic conditions.[1][2] This guide details the physicochemical landscape, degradation pathways, and validated protocols for assessing the stability of this compound.

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | Guanosine 3'-monophosphate monosodium salt | Distinct from 5'-GMP |

| Molecular Formula | C₁₀H₁₃N₅NaO₈P | Monosodium salt |

| Molecular Weight | ~385.2 g/mol (Anhydrous) | Varies with hydration |

| pKa Values | pKa₁ ≈ 0.7–1.0 (Phosphate)pKa₂ ≈ 5.9–6.2 (Phosphate)pKa₃ ≈ 9.2–9.4 (N1-H) | The secondary phosphate pKa is slightly shifted compared to 5'-GMP due to the proximity of the 2'-OH.[1][2][3][4] |

| Solubility | >50 mg/mL in Water | Sodium salt significantly enhances solubility compared to the free acid. |

| Hygroscopicity | Moderate to High | Lyophilized powders are hygroscopic; store in desiccated conditions. |

| UV Max | 252 nm (pH 7.[1][2]0) | Characteristic guanine absorption.[1][2] |

Thermodynamic Stability Landscape

The stability of 3'-GMP is not merely a function of temperature but is heavily dependent on pH and water activity (

Solid-State Stability

In its crystalline monosodium salt form, 3'-GMP is kinetically stable at room temperature (

-

Thermal Decomposition: Thermogravimetric analysis (TGA) of guanosine monophosphate salts typically reveals a multi-stage decomposition.[1][2]

-

Critical Control Point: Moisture absorption lowers the glass transition temperature (

), increasing molecular mobility and facilitating solid-state hydrolysis.[1][2]

Solution-State Stability & Degradation Pathways

In solution, 3'-GMP is thermodynamically unstable relative to its hydrolysis products (Guanosine +

Mechanism 1: Isomerization (The "Neighboring Group" Effect)

Under acidic conditions (pH < 4), the 2'-hydroxyl group attacks the 3'-phosphorus, forming a 2',3'-cyclic GMP (2',3'-cGMP) intermediate.[1][2] This five-membered ring is strained and rapidly opens to yield an equilibrium mixture of 2'-GMP and 3'-GMP .[1][2]

-

Thermodynamic Equilibrium: The equilibrium typically favors the 3'-isomer slightly (approx. 60:40 ratio 3':2') due to subtle conformational preferences of the ribose ring, but for high-purity applications, any conversion to 2'-GMP is considered degradation.[1][2]

Mechanism 2: Hydrolysis

-

Acid-Catalyzed: At pH < 2, the N-glycosidic bond becomes susceptible to cleavage, releasing the free base (Guanine) and ribose-3-phosphate (Depurination).[1][2]

-

Base-Catalyzed: At pH > 10, the phosphate ester bond is relatively stable, but the ribose ring can degrade.

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic relationship between 3'-GMP, its 2'-isomer, and hydrolysis products.

Caption: Acid-catalyzed isomerization via the cyclic intermediate is the primary instability pathway for 3'-GMP, distinct from 5'-GMP.[1][2]

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic stability of 3'-GMP monosodium salt, the following protocols should be employed. These methods distinguish between the 2' and 3' isomers, which is critical for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often struggle to separate 2'-GMP and 3'-GMP due to their structural similarity.[1][2] An ion-pairing method or anion-exchange chromatography is required.[1][2]

Methodology:

-

Column: Strong Anion Exchange (SAX) column (e.g., chemically modified quaternary ammonium).[1][2]

-

Mobile Phase A: 5 mM Ammonium Phosphate, pH 3.5.

-

Mobile Phase B: 0.5 M Ammonium Phosphate, pH 3.5.

-

Gradient: 0% B to 100% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Validation:

Thermal Analysis (DSC/TGA)

This protocol determines the safe processing temperature range (e.g., for drying or formulation).[1][2]

Methodology:

-

Instrument: Simultaneous DSC-TGA (e.g., TA Instruments SDT Q600).[1][2][5]

-

Sample Mass: 5–10 mg of 3'-GMP monosodium salt.

-

Pan: Hermetically sealed aluminum pan with a pinhole (to allow moisture escape without pressure buildup).

-

Ramp: Equilibrate at

, then ramp -

Analysis:

-

Endotherm 1 (

): Correlate with TGA weight loss to quantify hydration state. -

Exotherm/Endotherm 2 (

): Identify onset of decomposition (

-

Stability Testing Workflow

The following Graphviz diagram outlines the logic flow for a stability study.

Caption: Standardized workflow for forced degradation studies of 3'-GMP.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

-

Temperature: Store at -20°C for long-term storage. Short-term handling at 4°C is acceptable.[1][2]

-

pH Environment: Avoid dissolving in acidic buffers (pH < 5) for prolonged periods to prevent 2'-isomerization. Maintain pH 6.0–8.0 for working solutions.

-

Lyophilization: If freeze-drying, ensure the final salt content is controlled. Excess sodium can form hygroscopic hydrates.

-

Sterilization: Sterile filtration (0.22 µm) is preferred over autoclaving.[1][2] Autoclaving can induce hydrolysis and isomerization due to high heat and pressure.

References

-

PubChem. Guanosine Monophosphate | C10H14N5O8P. National Library of Medicine. Available at: [Link][1][2]

-

Biolog Life Science Institute. 2',3'-cGMP: Technical Description and Isomerization. Available at: [Link]

-

Costanzo, G., et al. Kinetics of polymerization and hydrolysis of a 3′,5′ cGMP sample. ResearchGate. Available at: [Link]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals: TGA and DSC Methodology. Available at: [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Differences and similarities between guanosine 3',5'-cyclic monophosphate phosphodiesterase and adenosine 3',5'-cyclic monophosphate phosphodiesterase activities in neuroblastoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5'-Guanylic acid | 85-32-5 [chemicalbook.com]

- 5. iitk.ac.in [iitk.ac.in]

Difference between 3'-Guanylic acid and 5'-Guanylic acid sodium salts

Structural Divergence, Functional Applications, and Analytical Characterization

Executive Summary

In the field of nucleotide chemistry and drug development, the distinction between 3'-Guanylic acid (3'-GMP) and 5'-Guanylic acid (5'-GMP) is not merely positional isomerism; it is a determinant of biological function, industrial utility, and receptor affinity.

While both molecules share an identical atomic composition (

-

5'-GMP (Disodium Guanylate): The biologically active "anabolic" isomer. It is a potent flavor enhancer (Umami), a precursor for RNA/DNA synthesis, and a key signaling molecule precursor.

-

3'-GMP: The "catabolic" isomer. It is primarily a product of RNA degradation (via specific RNases) and lacks significant flavor activity or direct biosynthetic utility in standard metabolic pathways.

This guide provides a rigorous technical analysis of these two isomers, focusing on their physicochemical properties, production methodologies, and analytical separation.[1]

Structural & Physicochemical Divergence

The core difference lies in the esterification site of the phosphate group on the ribofuranose ring. This positional change alters the molecule's steric profile and electronic environment, affecting enzyme binding and pKa values.

Structural Comparison[2]

-

5'-GMP: The phosphate is esterified to the exocyclic 5'-carbon (

group) of the ribose. This position allows the phosphate to extend away from the sugar pucker, making it highly accessible to kinases and receptors (e.g., T1R1/T1R3 umami receptor). -

3'-GMP: The phosphate is esterified to the endocyclic 3'-carbon. This position is sterically more hindered and creates a different charge distribution across the sugar face, preventing the "lock-and-key" fit required for many biological targets.

Physicochemical Properties Table

| Property | 5'-Guanylic Acid Disodium Salt | 3'-Guanylic Acid Disodium Salt |

| CAS Number | 5550-12-9 | 33430-61-4 (Generic Na salt) |

| Molecular Weight | 407.18 g/mol (anhydrous) | 407.18 g/mol (anhydrous) |

| Phosphate pKa (approx) | ||

| Solubility (H2O) | High (>20 g/100mL) | High (>20 g/100mL) |

| Flavor Activity | Potent Umami (Synergistic with MSG) | Negligible / None |

| Stability | Stable at neutral pH; hydrolyzes in acid | Stable; formed via alkaline hydrolysis of RNA |

| UV Max ( | 256 nm (pH 2) | 256 nm (pH 2) |

Expert Insight: The slight shift in

for 3'-GMP is attributed to the proximity of the phosphate to the 2'-hydroxyl group and the purine base, which can form intramolecular hydrogen bonds that are less favorable in the 5' isomer.

Functional & Biological Activity[4][5]

The Umami Mechanism (Receptor Binding)

The most commercially significant difference is in sensory activity. The human Umami receptor is a heterodimer (T1R1 + T1R3).

-

Mechanism: The receptor possesses a "Venus flytrap" domain. 5'-ribonucleotides (like 5'-GMP) bind to a specific site adjacent to the glutamate binding site, stabilizing the closed (active) conformation of the receptor.

-

Criticality of 5'-Position: The phosphate at the 5'-position forms critical electrostatic bridges with arginine and lysine residues in the receptor pocket. The 3'-phosphate of 3'-GMP is sterically misaligned to form these bridges, rendering it inactive as a flavor enhancer.

Metabolic Roles

-

Biosynthesis (5'-GMP): Synthesized de novo from Inosine Monophosphate (IMP) via IMP dehydrogenase. It is the substrate for Guanylate Kinase to form GDP and GTP.

-

Degradation (3'-GMP): Produced during the catabolism of RNA. Enzymes like RNase T2 or RNase A (pyrimidine specific, but illustrative of mechanism) cleave the phosphodiester bond to yield a 2',3'-cyclic intermediate, which is then hydrolyzed to the 3'-monophosphate.

Figure 1: Enzymatic production pathways distinguishing the origin of 5'-GMP and 3'-GMP.

Production Methodologies

For researchers needing to synthesize or isolate these specific isomers, the choice of enzyme is the controlling variable.

Protocol A: Industrial Production of 5'-GMP (Enzymatic Hydrolysis)

Objective: Produce high-purity 5'-GMP from Yeast RNA. Enzyme: 5'-Phosphodiesterase (e.g., Nuclease P1 from Penicillium citrinum).[2]

-

Substrate Preparation: Suspend Yeast RNA (10% w/v) in water. Adjust pH to 5.0 with NaOH.

-

Enzyme Addition: Add Nuclease P1 (approx. 0.5% w/w of substrate).

-

Note: This enzyme specifically attacks the 3'-hydroxyl linkage, leaving the phosphate attached to the 5'-carbon of the next nucleotide.[2]

-

-

Incubation: Heat to 60°C for 3-4 hours. This temperature maximizes enzyme activity while suppressing bacterial contamination.

-

Inactivation: Heat to 90°C for 15 minutes to denature the enzyme.

-

Filtration: Remove insoluble cell debris.

-

Crystallization: 5'-GMP is selectively crystallized using ethanol precipitation or ion-exchange chromatography (Anion Exchange resin, eluting with dilute HCl).

Protocol B: Production of 3'-GMP (Chemical/Enzymatic)

Objective: Isolate 3'-GMP for analytical standards. Method: Alkaline Hydrolysis (Non-specific) or RNase T2 digestion.

-

Hydrolysis: Dissolve RNA in 0.3 M KOH.

-

Incubation: Incubate at 37°C for 18 hours.

-

Separation: The mixture must be separated via Ion-Exchange Chromatography (Dowex 1x8 formate form).

-

Elution: 3'-GMP typically elutes after 2'-GMP due to slight differences in pKa and resin affinity.

-

Analytical Characterization (Self-Validating Protocol)

Distinguishing these isomers requires High-Performance Liquid Chromatography (HPLC).[1] UV spectrophotometry is insufficient as their absorbance maxima are nearly identical.

Method: Ion-Pair Reverse Phase HPLC

This protocol uses an ion-pairing agent to retain the polar nucleotides on a hydrophobic C18 column.

Reagents:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (TBA - Ion Pairing Agent).

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 Analytical Column (e.g., 250mm x 4.6mm, 5µm).

Workflow:

-

Equilibration: Run 95% A / 5% B for 20 minutes.

-

Injection: Inject 10 µL of sample (0.1 mg/mL concentration).

-

Gradient:

-

0-10 min: 5% B (Isocratic)

-

10-25 min: 5% -> 30% B (Linear Gradient)

-

-

Detection: UV at 254 nm.

Validation Criteria (Expected Results):

-

Resolution (Rs): > 1.5 between isomers.

-

Elution Order:

-

5'-GMP: Elutes first (typically ~8-10 min). The 5'-phosphate is more exposed and interacts differently with the TBA/C18 complex.

-

3'-GMP: Elutes second (typically ~12-14 min). The 3'-phosphate steric hindrance alters the hydrophobicity of the ion-pair complex, increasing retention time in this specific buffer system.

-

Figure 2: HPLC Separation Logic for Guanylic Acid Isomers.

Pharmaceutical & Industrial Applications[1][5][9]

Drug Development (Nucleotide Analogs)

-

Prodrug Activation: Many antiviral drugs (e.g., Acyclovir) are nucleoside analogs that must be phosphorylated to the 5'-triphosphate form to inhibit viral DNA polymerase. The specificity of cellular kinases for the 5'-position is the bottleneck. Researchers use 5'-GMP structural data to design analogs that mimic this moiety.

-

3'-GMP as a Blocker: 3'-modified nucleotides are often used as "chain terminators" in sequencing and therapeutic applications because the DNA polymerase cannot add the next nucleotide if the 3'-OH is blocked or modified (though 3'-GMP itself has a phosphate there, preventing elongation).

Immunomodulation

-

5'-GMP: Exogenous dietary nucleotides (rich in 5'-GMP) are added to infant formula to mimic breast milk. They have been shown to enhance T-cell maturation and natural killer cell activity.

-

3'-GMP: Currently serves as a negative control in these studies or a marker for investigating RNase-based immune defense mechanisms (e.g., RNase L pathway).

References

-

Flavor Synergy & Receptors

-

Zhang, F., et al. "Molecular Mechanism of the Sweet Taste Enhancer." Nature, 2008. (Context: Structural basis of T1R1/T1R3 binding).

- Yamaguchi, S. "The Umami Taste." Food Taste Chemistry, American Chemical Society, 1979.

-

-

Enzymatic Production

-

Kuninaka, A. "Nucleotides and Amino Acids." Nucleic Acid-Related Compounds, 2013.[5]

- Fujishima, T., et al. "Production of 5'-GMP by Nuclease P1.

-

-

Analytical Methods

-

Gilar, M. "Separation of oligonucleotides and nucleotides by ion-pair reversed-phase HPLC." Journal of Chromatography A, 2001.

-

-

Physicochemical Properties

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. 5'-Guanylic Acid [drugfuture.com]

- 4. lcms.cz [lcms.cz]

- 5. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]

- 6. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: UV Absorption Spectrum Characteristics of 3'-GMP Sodium Salt

Topic: UV Absorption Spectrum Characteristics of 3'-GMP Sodium Salt Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Guanosine 3'-monophosphate (3'-GMP) sodium salt is a critical nucleotide isomer used in enzymatic kinetics, RNA analysis, and as a starting material for nucleotide analog synthesis.[1][2][3] Unlike its more common isomer, 5'-GMP, the phosphate group at the 3' position imparts distinct enzymatic recognition properties, though its chromophoric characteristics remain dominated by the guanine base.

This guide provides a definitive reference for the UV spectral behavior of 3'-GMP, establishing protocols for quantification, purity assessment, and troubleshooting. It addresses the specific effects of pH on the guanine chromophore and provides self-validating workflows for laboratory application.

Physicochemical Profile

The UV absorption of 3'-GMP is primarily due to

Table 1: Key Spectral & Physical Parameters[2][4]

| Parameter | Value (at pH 7.0) | Notes |

| Compound Name | 3'-GMP Sodium Salt | Guanosine 3'-monophosphate, Na salt |

| 252 - 253 nm | Characteristic of the neutral guanine base.[1][2][3] | |

| Molar Extinction Coeff.[2][3][4] ( | 13,700 | Value typically cited for GMP isomers at |

| ~1.15 - 1.17 | High ratio indicates pure guanine nucleotide.[1][2][3] | |

| ~0.66 - 0.68 | Significantly lower than Adenine (~0.[1][2][3]15) or Cytosine.[2][3] | |

| 9.2 - 9.4 | Deprotonation shifts spectrum bathochromically.[1][2][3] | |

| 2.2 - 2.4 | Protonation causes minor spectral shifts.[1][2][3] | |

| Molecular Weight | ~385.2 g/mol | Varies by hydration and specific Na stoichiometry.[3] |

Spectral Characteristics & pH Dependence[2][6][7][8][9][10]

The guanine chromophore is highly sensitive to pH due to the ionizable protons on the ring nitrogen atoms (N1 and N7). Accurate quantification requires strict pH control.[2][3]

The pH Effect

-

Acidic (pH < 2): The N7 position is protonated.[2] The spectrum exhibits a slight shift, often maintaining a

near 253 nm but with altered shoulder characteristics. -

Neutral (pH 7): The "standard" spectrum.[2] The N1 is protonated, and the phosphate is ionized.

is stable at 252 nm.[1][2][3] -

Alkaline (pH > 10): The N1 proton is removed (enolate-like form).[1][2][3] This causes a bathochromic shift (red shift) of the

to approximately 258–262 nm and a change in the extinction coefficient.

Visualization: Electronic State Transitions

The following diagram illustrates the logical flow of how pH influences the electronic state and resulting UV spectrum.

Figure 1: Impact of pH on the electronic state and UV spectral output of 3'-GMP.

Experimental Protocol: Accurate Characterization

To ensure data integrity (E-E-A-T), this protocol includes self-validation steps.

Materials

-

Buffer: 10 mM Potassium Phosphate, pH 7.0 (Avoid water-only blanks to prevent pH drift from atmospheric

).[1][2][3] -

Instrument: Double-beam spectrophotometer (bandwidth

2 nm).[1][2][3]

Step-by-Step Methodology

-

Baseline Correction: Perform a baseline scan with the buffer alone from 220 nm to 320 nm.

-

Stock Preparation: Dissolve ~3-5 mg of 3'-GMP Sodium Salt in 10 mL buffer. Note: Sodium salts are hygroscopic; weigh quickly or use difference weighing.

-

Dilution: Dilute the stock to a target concentration of ~20-40

(approx. 0.3 - 0.6 Absorbance Units).[1][2][3] -

Scanning: Scan the sample from 220 nm to 320 nm.

-

Validation (Self-Check): Calculate the

ratio. If it deviates >5% from 1.15, check pH or repurify.[2]

Visualization: Spectral Analysis Workflow

Figure 2: Operational workflow for validating 3'-GMP UV data.

Data Analysis & Purity Assessment

Quantification (Beer-Lambert Law)

Concentration (

Purity Ratios

Ratios are the quickest indicator of sample purity.

- :

- :

Visualization: Purity Decision Tree

Figure 3: Decision tree for interpreting UV ratios.

Troubleshooting & Interferences

-

Hyperchromicity (Stacking Effects): At high concentrations (>1 mM), guanine bases stack, reducing the apparent extinction coefficient (hypochromicity).[1][2] Solution: Always measure at concentrations

.[2][3] -

Solvent Cutoff: Do not use solvents like acetone or high-concentration DMSO, which absorb in the UV range.[2][3]

-

Sodium Salt Stoichiometry: The "Sodium Salt" designation often implies a non-stoichiometric hydration shell. Do not rely on the solid weight for precise molarity; always quantify the stock solution using the UV extinction coefficient (

).

References

-

Cavaluzzi, M. J., & Borer, P. N. (2004).[2] Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA.[1][2][3] Nucleic Acids Research, 32(1), e13.[1][2] Link

-

Beaven, G. H., Holiday, E. R., & Johnson, E. A. (1955).[1][2] Optical Properties of Nucleic Acids and Components. The Nucleic Acids, Vol. 1, Academic Press.

-

Sigma-Aldrich. (n.d.).[1][2][3] Product Information: Guanosine 3'-monophosphate sodium salt.[1][2][3][6][7][8] Link

-

PubChem. (2025).[2][3] Guanosine 3'-monophosphate Compound Summary. National Library of Medicine.[2] Link[1][2][3]

-

Thermo Scientific. (2010).[2][3] Technical Bulletin: Spectrophotometric Measurement of Nucleic Acid Purity. Link

Sources

- 1. Cyclic-di-GMP sodium salt 98 (HPLC) CAS 61093-23-0 [sigmaaldrich.com]

- 2. ≥98% (HPLC), powder, quorum sensing molecule | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mybiosource.com [mybiosource.com]

- 8. biolog.de [biolog.de]

Methodological & Application

Preparation of 3'-Guanylic Acid Monosodium Salt Stock Solutions: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quantification, and storage of 3'-Guanylic acid monosodium salt (3'-GMP) stock solutions. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps and underlying scientific principles to ensure the accuracy, reproducibility, and stability of these solutions for various research applications. The protocol emphasizes best practices in handling, quality control, and documentation, serving as an essential resource for laboratories working with nucleotides and related compounds.

Introduction: The Significance of 3'-Guanylic Acid in Research

3'-Guanylic acid (Guanosine 3'-monophosphate, 3'-GMP) is a purine ribonucleotide that plays a fundamental role in various biological processes. As a key component of RNA, it is central to the study of RNA metabolism, structure, and function.[1] Beyond its structural role, 3'-GMP and its derivatives are integral to investigating guanine nucleotide-dependent signaling pathways, which are crucial for transcriptional control and protein translation.[2] Furthermore, analogs of guanylic acid have been explored for their therapeutic potential, including antiviral applications.[3]

The precise and accurate preparation of 3'-GMP stock solutions is a foundational requirement for reproducible experimental outcomes. Inaccuracies in concentration can lead to misleading results, failed experiments, and a waste of valuable resources. This application note provides a robust, self-validating protocol to mitigate these risks.

Foundational Knowledge: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3'-Guanylic acid monosodium salt is paramount for its effective handling and the preparation of stable solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₈PNa | [4][5] |

| Molecular Weight | 385.20 g/mol (monosodium salt) | Calculated |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility in Water | Soluble in cold water, freely soluble in hot water.[4] At least 13 mM.[1] | [1][4] |

| λmax | 252 nm | [1] |

| Molar Extinction Coefficient (ε) | 13,500 M⁻¹cm⁻¹ at 252 nm | [1] |

Protocol: Preparation of a 100 mM 3'-GMP Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of 3'-Guanylic acid monosodium salt.

Materials and Equipment

-

3'-Guanylic acid monosodium salt (purity ≥95%)

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter or pH indicator strips

-

0.22 µm sterile syringe filters (optional)

Step-by-Step Preparation Protocol

-

Pre-dissolution Handling: Before opening the vial of 3'-Guanylic acid monosodium salt, bring it to room temperature to prevent condensation of atmospheric moisture. Centrifuge the vial briefly to collect all the powder at the bottom.

-

Weighing the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of 3'-Guanylic acid monosodium salt. For example, to prepare 1 mL of a 100 mM stock solution, you would need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 385.20 g/mol = 0.03852 g = 38.52 mg

-

-

Dissolution: Transfer the weighed powder to a sterile, nuclease-free microcentrifuge tube. Add the appropriate volume of nuclease-free water. For the example above, add 1 mL of nuclease-free water.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (37-50°C) can aid dissolution.[4] Ensure the solution is clear and free of any particulates.

-

pH Adjustment (Optional but Recommended): The pH of the solution can influence its stability. For many biological applications, a pH of 7.0-7.5 is desirable. If necessary, adjust the pH using small increments of a dilute, sterile NaOH or HCl solution, monitoring with a calibrated pH meter or pH strips.

-

Sterilization (Optional): For applications requiring stringent sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. This is particularly important for cell-based assays.

Workflow Diagram

Caption: Workflow for the preparation and quality control of 3'-GMP stock solutions.

Quality Control: Ensuring Accuracy and Purity

Accurate determination of the stock solution's concentration is a critical quality control step. UV-Vis spectrophotometry is a reliable and accessible method for this purpose.

Spectrophotometric Concentration Determination

-

Prepare a Dilution: Make a precise, high-fold dilution of your stock solution in the same buffer or nuclease-free water. A 1:1000 dilution is often appropriate. For example, add 1 µL of the 100 mM stock solution to 999 µL of nuclease-free water.

-

Measure Absorbance: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 252 nm (λmax) in a 1 cm path length quartz cuvette. Use the dilution buffer as a blank.

-

Calculate Concentration: Use the Beer-Lambert law to calculate the exact concentration of your stock solution:

-

Concentration (M) = (Absorbance at 252 nm / Molar Extinction Coefficient) x Dilution Factor

-

Concentration (M) = (A₂₅₂ / 13,500 M⁻¹cm⁻¹) x 1000

The calculated concentration should be close to your target concentration (e.g., 100 mM).

-

Purity Assessment

For most research applications, purchasing high-purity 3'-Guanylic acid monosodium salt (≥95% by HPLC) is sufficient.[1][7] The A₂₆₀/A₂₈₀ ratio can provide a general indication of purity, with a ratio of ~2.0 being indicative of pure nucleotides, though this is more commonly used for nucleic acid polymers.

Storage and Stability: Preserving the Integrity of Your Stock Solution

Proper storage is crucial to maintain the stability and extend the shelf-life of your 3'-GMP stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

-

Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

-

Light Protection: While not as light-sensitive as some fluorescently labeled compounds, it is good practice to store nucleotide solutions protected from light.

Safety Precautions

While 3'-Guanylic acid monosodium salt is not considered highly hazardous, standard laboratory safety practices should always be followed.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.

-

In case of contact with eyes or skin, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the preparation of high-quality 3'-Guanylic acid monosodium salt stock solutions. By adhering to these procedures, researchers can ensure the accuracy and reproducibility of their experiments, contributing to the overall integrity and advancement of their scientific endeavors.

References

- Current time information in Centre County, US. (n.d.). Google.

-

3'-Guanylic Acid. (n.d.). In The Merck Index. Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

-

Guanylic Acid. (n.d.). Ataman Kimya. Retrieved February 16, 2026, from [Link]

-

Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. (2018). ACS Omega. Retrieved February 16, 2026, from [Link]

-

Allen, L. B., et al. (1977). Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid. Antimicrobial Agents and Chemotherapy. Retrieved February 16, 2026, from [Link]

-

5'-GUANYLIC ACID. (2001). JECFA. Retrieved February 16, 2026, from [Link]

-

Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA. (2022). Proceedings of the National Academy of Sciences. Retrieved February 16, 2026, from [Link]

-

The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening. Retrieved February 16, 2026, from [Link]

-

The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. (2019). Molecules. Retrieved February 16, 2026, from [Link]

- Process for preparing guanylic acid. (1964). Google Patents.

-

Wavelengths, λ max , and molar extinction coefficients, lgε , for the main absorption bands of 8f in various solvents. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Studies on molar extinction coefficients of some bio-molecules. (2008). Macromolecules: An Indian Journal. Retrieved February 16, 2026, from [Link]

-

Molar extinction coefficients of solutions of some organic compounds. (n.d.). Indian Academy of Sciences. Retrieved February 16, 2026, from [Link]

-

THREE DEGREES OF GUANYLIC ACID--INOSINIC ACID PYROPHOSPHORYLASE DEFICIENCY IN MOUSE FIBROBLASTS. (1964). Nature. Retrieved February 16, 2026, from [Link]

-

Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody Part III: Effect of Glass Transition Temperature. (2016). BioPharm International. Retrieved February 16, 2026, from [Link]

-

Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. (2024). Molecules. Retrieved February 16, 2026, from [Link]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3'-Guanylic Acid [drugfuture.com]

- 4. Guanosine-2′(&3′)-monophosphate disodium salt (mixed isomers) | CAS 6027-83-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fao.org [fao.org]

- 6. ≥99% (HPLC), Cyclic nucleotide, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

HPLC separation methods for 3'-Guanylic acid monosodium salt

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Separation of 3'-Guanylic Acid Monosodium Salt

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical separation of 3'-Guanylic acid monosodium salt (3'-GMP), a crucial nucleotide with significant roles in biological systems and as a flavor-enhancing food additive. This document explores the fundamental principles and practical implementation of three primary HPLC methodologies: Anion-Exchange Chromatography (AEX), Ion-Pair Reversed-Phase Chromatography (IP-RP), and Hydrophilic Interaction Liquid Chromatography (HILIC). Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific references to ensure robustness and reproducibility.

Introduction and Analytical Considerations

Guanosine 3'-monophosphate (3'-GMP) is a purine ribonucleotide, a fundamental building block of RNA.[1] Its monosodium salt is widely used in the food industry as a flavor enhancer. Accurate quantification and purity assessment of 3'-GMP are critical for quality control in manufacturing and for various research applications, including metabolomics and pharmaceutical development.

The analytical challenge in separating 3'-GMP lies in its high polarity and anionic nature, conferred by the phosphate group and polar functional groups on the guanine base and ribose sugar.[1] These properties make it poorly retained on traditional reversed-phase columns under standard conditions.[2] Therefore, specialized HPLC strategies are required for effective separation and analysis. This guide details three field-proven methods, each with distinct advantages depending on the analytical goal.

Physicochemical Properties of 3'-Guanylic Acid

A successful HPLC method development is predicated on understanding the analyte's chemical properties.

| Property | Value / Description | Significance for HPLC |

| Molecular Formula | C₁₀H₁₃N₅O₈PNa | Defines the molecular weight and elemental composition. |

| Molecular Weight | 385.20 g/mol (Monosodium Salt) | Essential for mass spectrometry-based detection. |

| Charge at Neutral pH | Anionic | The phosphate group (pKa ~1.0 and ~6.5) is negatively charged, making Anion-Exchange a primary separation mode. |

| Polarity | High | The molecule is highly water-soluble due to the phosphate, hydroxyl, and amine groups.[3] This necessitates separation modes like AEX or HILIC. |

| UV Absorbance Max (λmax) | ~254 - 260 nm | Allows for straightforward detection and quantification using a UV or Photodiode Array (PDA) detector.[4][5] |

HPLC Separation Methodologies: Principles and Selection

The choice of HPLC method depends on factors such as the sample matrix, required sensitivity, resolution from other components, and compatibility with mass spectrometry (MS).

Anion-Exchange Chromatography (AEX)

Principle: AEX is the most direct approach for separating anionic species like 3'-GMP. It utilizes a stationary phase containing positively charged functional groups (e.g., quaternary ammonium).[6][7] The negatively charged phosphate group of 3'-GMP binds electrostatically to the stationary phase. Elution is achieved by introducing a mobile phase with a high concentration of competing anions (a salt gradient) or by changing the pH to neutralize the analyte.[8][9]

Causality: This method is chosen for its high selectivity and capacity for charged molecules.[7] The strength of the interaction is predictable and can be finely tuned by adjusting the ionic strength of the mobile phase, making it ideal for high-resolution separations in complex aqueous matrices.

Ion-Pair Reversed-Phase (IP-RP) Chromatography

Principle: IP-RP allows for the separation of ionic compounds on a standard nonpolar stationary phase (e.g., C18). A cationic ion-pairing reagent, such as tetrabutylammonium phosphate, is added to the mobile phase.[4] This reagent forms an electrostatically neutral ion pair with the anionic 3'-GMP. The resulting complex is sufficiently hydrophobic to be retained and separated on the reversed-phase column.[2][10]

Causality: This technique is selected when a laboratory's primary instrumentation is based on reversed-phase columns. It offers excellent resolution for nucleotides.[10] However, ion-pairing reagents are known to be "sticky," requiring dedicated columns and extensive flushing, and they can cause significant ion suppression in MS detection.[11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is designed for the retention and separation of highly polar analytes.[12] It employs a polar stationary phase (e.g., amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[13] A thin aqueous layer forms on the surface of the stationary phase, and polar analytes like 3'-GMP partition into this layer, leading to retention. Elution is typically accomplished by increasing the aqueous content of the mobile phase (a water-increasing gradient).[13]

Causality: HILIC is the preferred method when MS compatibility is essential. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[12] It provides an orthogonal separation mechanism to AEX and IP-RP, which can be valuable for impurity profiling.[11]

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the analysis of 3'-GMP.

Sources

- 1. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. 3'-Guanylic Acid [drugfuture.com]

- 4. cores.emory.edu [cores.emory.edu]

- 5. glsciences.com [glsciences.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]

- 12. lcms.cz [lcms.cz]

- 13. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]

Application Note: High-Throughput Screening of cGMP-Specific Phosphodiesterase Inhibitors

Introduction: The Critical Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a pivotal role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms.[1][2] This enzymatic degradation terminates the signaling cascades initiated by these cyclic nucleotides, which are integral to a vast array of physiological processes, including cardiovascular function, immune responses, neurotransmission, and smooth muscle relaxation.[3][4]

The human genome encodes for 11 distinct PDE families (PDE1-PDE11), which are further diversified by the existence of multiple isoforms and splice variants.[1][5] These families exhibit differences in substrate specificity, with some being cAMP-specific (PDE4, 7, 8), some cGMP-specific (PDE5, 6, 9), and others capable of hydrolyzing both cyclic nucleotides (PDE1, 2, 3, 10, 11).[5][6] This diversity in expression and function has positioned PDEs as highly attractive therapeutic targets for a range of diseases. For instance, PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension, while PDE4 inhibitors have found application in inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD).[3] Consequently, the development of robust and reliable assays to screen for and characterize PDE inhibitors is a cornerstone of modern drug discovery.[3][7]

This application note provides a comprehensive guide to the principles and methodologies for assaying the activity of cGMP-specific phosphodiesterases, with a focus on high-throughput screening applications. We will detail a common fluorescence polarization-based assay, clarify the roles of the substrate and product, and provide a step-by-step protocol for researchers in academic and industrial settings.

The PDE5-Catalyzed Reaction: A Closer Look at the Substrate and Product

A frequent point of confusion in PDE biochemistry is the precise identity of the product of cGMP hydrolysis. It is crucial to understand that 3',5'-cyclic nucleotide phosphodiesterases, the family of interest in this context, specifically cleave the 3'-phosphoester bond of 3',5'-cyclic guanosine monophosphate (cGMP). This reaction yields guanosine 5'-monophosphate (5'-GMP) , not its isomer, guanosine 3'-monophosphate (3'-GMP).

While 3'-Guanylic acid (3'-GMP) is a biochemical entity, it is generated through different enzymatic pathways, such as the hydrolysis of guanosine-2',3'-cyclic monophosphate by 2',3'-cyclic nucleotide 2'-phosphodiesterases. Therefore, for the purposes of assaying 3',5'-cyclic nucleotide PDE activity, 5'-GMP is the relevant product for detection and quantification.

Principles of Phosphodiesterase Assays

A variety of assay formats have been developed to measure PDE activity, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific research question, required throughput, and available instrumentation.[3][7]

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric | Measures the conversion of radiolabeled cGMP (e.g., [³H]-cGMP) to [³H]-5'-GMP, followed by separation of the product from the substrate.[5][8] | High sensitivity, considered a "gold standard" for kinetic studies.[7] | Requires handling of radioactive materials, low throughput.[7] |

| Fluorescence Polarization (FP) | A fluorescently labeled cGMP tracer competes with the 5'-GMP product for binding to a specific antibody. Hydrolysis of cGMP to 5'-GMP leads to a decrease in the polarization of the tracer's fluorescence.[4][9] | Homogeneous (no-wash) format, high-throughput, non-radioactive.[4] | Potential for interference from fluorescent compounds. |

| Luminescence-Based | The remaining cGMP after the PDE reaction is used in a coupled enzyme system that ultimately results in the generation of a luminescent signal. The signal is inversely proportional to PDE activity.[10][11][12] | High sensitivity, simple "add-and-read" protocol.[11] | Indirect measurement, potential for false positives from compounds that interfere with the coupling enzymes.[3] |

| HPLC/LC-MS | Chromatographic separation and direct quantification of the substrate (cGMP) and product (5'-GMP).[3][13] | High specificity and accuracy, allows for absolute quantification.[3] | Low throughput, requires specialized equipment.[3] |

For high-throughput screening (HTS) of large compound libraries, fluorescence-based and luminescent assays are generally preferred due to their speed, scalability, and non-radioactive nature.[3][14]

Detailed Protocol: Fluorescence Polarization (FP)-Based PDE5 Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against a cGMP-specific phosphodiesterase, such as PDE5, using a competitive fluorescence polarization assay format.

Materials and Reagents

-

Recombinant human PDE5 enzyme

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

3',5'-cGMP (substrate)

-

5'-GMP (product standard)

-

Anti-5'-GMP antibody

-

Fluorescently labeled 5'-GMP tracer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

384-well, low-volume, black microplates

-

A microplate reader capable of measuring fluorescence polarization

Experimental Workflow

Step-by-Step Procedure

-

Compound Plating:

-

Prepare serial dilutions of test compounds in 100% DMSO.

-

Transfer a small volume (e.g., 200 nL) of the compound dilutions to the wells of a 384-well assay plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known potent PDE5 inhibitor).

-

-

Enzyme Addition:

-

Dilute the recombinant PDE5 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve approximately 20-80% substrate conversion in the linear range of the reaction.

-

Add the diluted enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells. Add an equal volume of assay buffer to the "no enzyme" wells.

-

Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare the cGMP substrate solution in PDE Assay Buffer at a concentration close to the Kₘ of the enzyme for cGMP.

-

Initiate the enzymatic reaction by adding the cGMP solution (e.g., 10 µL) to all wells.

-

Mix the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Detection:

-

Prepare the detection reagent mix containing the anti-5'-GMP antibody and the fluorescent 5'-GMP tracer in the assay buffer.

-

Stop the enzymatic reaction by adding the detection reagent mix (e.g., 20 µL) to all wells.

-

Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a compatible microplate reader.

-

Data Analysis

-

The fluorescence polarization (mP) values are used to calculate the percent inhibition for each compound concentration.

-

The data is then plotted with the inhibitor concentration on the x-axis (log scale) and the percent inhibition on the y-axis.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the PDE activity by 50%.

Conclusion

The accurate measurement of phosphodiesterase activity is fundamental to the discovery and development of novel therapeutics targeting this important enzyme class. While various assay formats are available, fluorescence polarization-based assays offer a robust, high-throughput, and non-radioactive method for screening large compound libraries. A thorough understanding of the specific PDE-catalyzed reaction, particularly the distinction between the 5'-GMP product and its 3'-GMP isomer, is essential for the design of scientifically sound experiments and the correct interpretation of results. The protocol detailed in this application note provides a reliable framework for researchers to identify and characterize novel inhibitors of cGMP-specific phosphodiesterases.

References

- BellBrook Labs. (2025, September 20). What is the Best Phosphodiesterase (PDE) Assay for HTS?

- Clinica Pediatrica De Marchi dell'Università di Milano. (2025, September 11). Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays.

- Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of cyclic nucleotide phosphodiesterase isozymes and the design of selective inhibitors. Trends in pharmacological sciences, 11(4), 150-155.

- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay.

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.

- Revvity. (n.d.). Phosphodiesterase [ ³H]cGMP SPA enzyme assay.

- Creative Bioarray. (2026, February 11).

- Benchchem. (n.d.). A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery.

- MyBioSource. (n.d.).

- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.

- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay.

- Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290-314.

- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520.

- Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological reviews, 91(2), 651-690.

- Wikipedia. (n.d.). 3',5'-cyclic-GMP phosphodiesterase.

- Benchchem. (n.d.).

- BellBrook Labs. (n.d.). Transcreener® AMP²/GMP² Phosphodiesterase Assay Kits.

- Calbiochem. (n.d.).

- Gellert, M., Lipsett, M. N., & Davies, D. R. (1962). Helix formation by guanylic acid.

- Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366-398.

- Schultz, G., Böhme, E., & Munske, K. (1969).

- Ghiasi, R., Mohammadi, M., Badavi, M., Zendehdel, M., & Ghaffari, M. (2019). The role of phosphodiesterase 5 inhibitors in the treatment of cardiovascular diseases. Cardiovascular toxicology, 19(6), 485-496.

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Guanylic Acid [drugfuture.com]

- 4. Differences and similarities between guanosine 3',5'-cyclic monophosphate phosphodiesterase and adenosine 3',5'-cyclic monophosphate phosphodiesterase activities in neuroblastoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 7. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. mpbio.com [mpbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. US3152967A - Process for preparing guanylic acid - Google Patents [patents.google.com]

- 13. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Advanced Strategies for Oligoribonucleotide Synthesis Employing 3'-GMP Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract